(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride
CAS No.: 1240527-38-1
Cat. No.: VC4738029
Molecular Formula: C13H22Cl2N4
Molecular Weight: 305.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240527-38-1 |
|---|---|
| Molecular Formula | C13H22Cl2N4 |
| Molecular Weight | 305.25 |
| IUPAC Name | 3-methyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C13H20N4.2ClH/c1-9(2)10(3)14-11(4)13-16-15-12-7-5-6-8-17(12)13;;/h5-11,14H,1-4H3;2*1H |
| Standard InChI Key | ZEHBBKCJMXHNOB-UHFFFAOYSA-N |
| SMILES | CC(C)C(C)NC(C)C1=NN=C2N1C=CC=C2.Cl.Cl |
Introduction
Chemical Identity and Molecular Characteristics
Structural Composition
The compound features a triazolo[4,3-a]pyridine moiety fused to a substituted ethylamine group, with a 3-methylbutan-2-yl substituent. Its molecular formula is C₁₃H₂₂Cl₂N₄, yielding a molecular weight of 305.25 g/mol. The dihydrochloride salt enhances solubility and stability, a common pharmaceutical formulation strategy for amines .
Key Functional Groups:
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Triazolo[4,3-a]pyridine core: A bicyclic system with a triazole ring fused to pyridine, known for π-π stacking interactions with biological targets .
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Ethylamine linker: Facilitates binding to neurotransmitter receptors or enzymes via hydrogen bonding.
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3-Methylbutan-2-yl group: A branched alkyl chain that may influence lipid membrane permeability and pharmacokinetics.
Synthesis and Analytical Data
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolo-pyridine core followed by alkylation and salt formation:
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Core Formation: Cyclocondensation of pyridine derivatives with hydrazine analogs yields the triazolo[4,3-a]pyridine scaffold .
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Side-Chain Introduction: Nucleophilic substitution or reductive amination attaches the ethylamine group to the core.
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Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt.
Optimization Challenges:
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Regioselectivity: Ensuring proper fusion of the triazole and pyridine rings requires precise temperature control .
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Purification: Chromatographic techniques are critical due to the polar nature of intermediates.
| Property | This Compound | Trazodone | Triazolo-Piperidine |
|---|---|---|---|
| Molecular Weight | 305.25 | 408.33 | 238.72 |
| Target (Hypothesized) | 5-HT₂A, Kinases | 5-HT₂A | σ-Receptors |
| Solubility (mg/mL) | >50 (HCl salt) | 12 (free base) | 30 (HCl salt) |
Structural and Conformational Analysis
X-ray Crystallography Insights
Though crystallographic data for this compound is unavailable, related triazolo-pyridines adopt planar configurations in the fused ring system, with the triazole nitrogen atoms participating in hydrogen bonds . The 3-methylbutan-2-yl group likely induces steric hindrance, affecting binding pocket accessibility.
Computational Modeling Predictions:
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LogP: ~2.1 (moderate lipophilicity).
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pKa: 8.3 (amine protonation at physiological pH).
Comparative Analysis with Structural Analogs
Trazodone and Derivatives
Trazodone (AF 1161), a triazolo-pyridinone antidepressant, shares the core structure but lacks the branched alkyl chain. Its pharmacological profile includes serotonin antagonist and reuptake inhibitor (SARI) activity, suggesting that the addition of the 3-methylbutan-2-yl group in the subject compound could enhance CNS penetration .
Triazolo-Piperidine Hydrochlorides
Compounds like 3-(4-Piperidyl)- triazolo[4,3-a]pyridine hydrochloride (PubChem CID 56728399) exhibit σ-receptor affinity, highlighting the versatility of the triazolo-pyridine scaffold in targeting diverse receptor families .
Future Research Directions
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Target Identification: High-throughput screening against kinase and GPCR libraries.
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ADMET Profiling: Assess bioavailability, metabolic stability, and toxicity in preclinical models.
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Analog Synthesis: Modify the alkyl chain length to optimize pharmacokinetics.
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